Carbonic Anhydrase Inhibition: Nanomolar Potency Achieved Through Strategic Derivatization
A key derivative, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide, demonstrates a strong inhibition of the tumor-associated carbonic anhydrase IX (CA IX) enzyme. This compound, derived directly from the N-(1,3,4-thiadiazol-2-yl)pivalamide scaffold, was part of a structure-activity relationship (SAR) study that led to inhibitors with nanomolar potency [1].
| Evidence Dimension | Inhibition of Carbonic Anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | Nanomolar inhibition of CA IX |
| Comparator Or Baseline | Acetazolamide backbone inhibitors; other lipophilic CA inhibitors |
| Quantified Difference | Achieved nanomolar potency against CA IX, a key target in cancer therapy. |
| Conditions | X-ray crystallography and in vitro inhibition assays using a CA IX mimic; study focused on lipophilic CA inhibitors with an acetazolamide backbone [1]. |
Why This Matters
This demonstrates that the parent scaffold can be readily optimized into a potent CA IX inhibitor, which is crucial for research into new cancer therapeutics targeting tumor hypoxia and metastasis.
- [1] Andring, J. T., et al. (2020). Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Journal of Medicinal Chemistry, 63(21), 13064-13075. View Source
